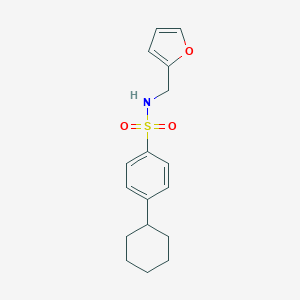
1-Amino-3-(3-phenoxyphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(3-phenoxyphenoxy)-2-propanol, also known as PPAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP is a synthetic compound that belongs to the family of phenylpropylamines. It was first synthesized in the 1940s, and its chemical structure has been extensively studied since then.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol is not fully understood. However, it has been suggested that 1-Amino-3-(3-phenoxyphenoxy)-2-propanol works by increasing the levels of dopamine and norepinephrine in the brain. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been shown to have anti-inflammatory and neuroprotective properties. It has been suggested that 1-Amino-3-(3-phenoxyphenoxy)-2-propanol can protect neurons from oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has several advantages for lab experiments. It is easily synthesized, and its purity can be easily verified through recrystallization. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol is also stable and can be stored for long periods without degradation. However, 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol. One direction is to study the potential use of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in the treatment of depression and other mood disorders. Another direction is to study the potential use of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol involves the reaction of 3-phenoxyphenol with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization to obtain pure 1-Amino-3-(3-phenoxyphenoxy)-2-propanol. This synthesis method has been modified over the years to improve the yield and purity of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a critical role in mood regulation and cognitive function.
Eigenschaften
Produktname |
1-Amino-3-(3-phenoxyphenoxy)-2-propanol |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
1-amino-3-(3-phenoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H17NO3/c16-10-12(17)11-18-14-7-4-8-15(9-14)19-13-5-2-1-3-6-13/h1-9,12,17H,10-11,16H2 |
InChI-Schlüssel |
YZSSPHVEDQQACW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OCC(CN)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)

